Methyl 5-chloro-4-iodo-2-methoxybenzoate
Overview
Description
“Methyl 5-chloro-4-iodo-2-methoxybenzoate” is a chemical compound with the molecular formula C9H8ClIO3 . It is a derivative of benzoic acid, with a methyl ester group, a methoxy group, a chlorine atom, and an iodine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “Methyl 5-chloro-4-iodo-2-methoxybenzoate” includes a benzene ring with a chlorine atom and an iodine atom attached at the 5th and 4th positions, respectively. A methoxy group is attached at the 2nd position, and a methyl ester group is attached to the carboxyl group .Physical And Chemical Properties Analysis
“Methyl 5-chloro-4-iodo-2-methoxybenzoate” is a white to light yellow crystal powder . It has a molecular weight of 200.62 . The melting point is 150-152 °C, and the boiling point is 235-240 °C (lit.) . The density is 1.259 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Synthesis and Derivatives
Methyl 5-chloro-4-iodo-2-methoxybenzoate is used in chemical synthesis processes. For instance, it has been involved in the synthesis of new derivatives of griseofulvin, a substance isolated from the mangrove endophytic fungus Nigrospora sp. These compounds have shown potential for moderate antitumor and antimicrobial activity (Xia et al., 2011).
Pharmaceutical Applications
In pharmaceutical research, this chemical has been used in the synthesis of metoclopramide, an antiemetic drug. An industrial synthesis process involving Methyl 5-chloro-4-iodo-2-methoxybenzoate as an intermediate has been reported, demonstrating its significance in the production of pharmaceutical compounds (Murakami et al., 1971).
Cross-Coupling Reactions in Organic Chemistry
This compound has also been noted for its role in Suzuki cross-coupling reactions, particularly with sterically hindered arylboronic esters. The optimization of this process to obtain biaryls in good yield highlights its utility in complex organic synthesis (Chaumeil et al., 2000).
Photostabilization Research
In the study of photostabilizers, Methyl 5-chloro-4-iodo-2-methoxybenzoate has been investigated for its role in the generation and quenching of singlet molecular oxygen. This research is crucial in understanding the environmental stability and degradation of materials exposed to light (Soltermann et al., 1995).
Safety And Hazards
properties
IUPAC Name |
methyl 5-chloro-4-iodo-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXZFKGJAATNEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-4-iodo-2-methoxybenzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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